![molecular formula C6H9NO2 B2768938 N-Propan-2-yloxyprop-2-ynamide CAS No. 1874550-40-9](/img/structure/B2768938.png)
N-Propan-2-yloxyprop-2-ynamide
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Overview
Description
“N-Propan-2-yloxyprop-2-ynamide” is a chemical compound with the CAS Number: 1874550-40-9 . It has a molecular weight of 127.14 and its IUPAC name is N-isopropoxypropiolamide . It is typically stored at a temperature of 4 degrees Celsius and is available in powder form .
Synthesis Analysis
The synthesis of compounds similar to “N-Propan-2-yloxyprop-2-ynamide” often involves the alkylation of a secondary amide with a propargyl bromide . This is followed by a base-catalyzed isomerization of the N-propargyl compound .Molecular Structure Analysis
The InChI code for “N-Propan-2-yloxyprop-2-ynamide” is 1S/C6H9NO2/c1-4-6(8)7-9-5(2)3/h1,5H,2-3H3, (H,7,8) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“N-Propan-2-yloxyprop-2-ynamide” has a molecular weight of 127.14 . It is a powder and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Organic Synthesis Building Blocks
N-Propan-2-yloxyprop-2-ynamide: serves as a powerful building block in organic synthesis. Its polarized triple bond allows for the construction of multifunctional compounds and complex architectures that are challenging to prepare otherwise . The compound’s reactivity and ease of manipulation make it a staple in the synthesis of diverse chemical structures.
Asymmetric Synthesis
This compound plays a crucial role in asymmetric synthesis, offering unique reaction control and contributing to chemical diversity . It enables chemists to perform chemo-, regio-, and stereoselective carbon–carbon and carbon–heteroatom bond-forming reactions, significantly enriching the toolbox for creating optically active molecules.
Peptide Coupling
N-Propan-2-yloxyprop-2-ynamide: is used as a novel coupling reagent in peptide synthesis. It facilitates the condensation of peptide fragments without racemization, particularly when activating α-chiral carboxylic acids, which is a significant advantage in synthesizing peptides with high optical purity .
Mechanism of Action
Target of Action
N-Propan-2-yloxyprop-2-ynamide, also known as ynamide, is a versatile reagent for organic synthesis . Ynamides have been widely applied to the rapid assembly of a diverse range of structurally complex n-containing molecules, especially valuable n-heterocycles .
Mode of Action
The mode of action of ynamides involves their use as coupling agents in the synthesis of amides and peptides . Ynamides can be used for the synthesis of simple amides and dipeptides, as well as for the condensation of peptide fragments . Importantly, no racemization was detected during the activation of α-chiral carboxylic acids using ynamide coupling agents .
Biochemical Pathways
Ynamides have been shown to be involved in various reactions, including cycloaddition, cyclization, intramolecular alkoxylation-initiated rearrangement, oxygen atom transfer reactions, and hydro-heteroatom addition reactions .
Pharmacokinetics
Pharmacokinetics generally describes the time course of the concentration of a drug in a body fluid, preferably plasma or blood, that results from the administration of a certain dosage regimen. It comprises all processes affecting drug absorption, distribution, metabolism, and excretion .
Result of Action
The result of the action of ynamides is the formation of structurally complex N-containing molecules, especially valuable N-heterocycles . These compounds have potential applications in various fields, including medicinal chemistry and drug discovery .
properties
IUPAC Name |
N-propan-2-yloxyprop-2-ynamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4-6(8)7-9-5(2)3/h1,5H,2-3H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDITUMGFFXPRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)ONC(=O)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Propan-2-yloxyprop-2-ynamide |
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